Napadisilato de Aclatonium

Descripción general

Descripción

El napadisilato de aclatonium es un compuesto colinérgico sintético conocido por sus efectos sobre la motilidad gastrointestinal y la función pancreática.

Aplicaciones Científicas De Investigación

El napadisilato de aclatonium se ha estudiado ampliamente por sus aplicaciones en diversos campos científicos:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos colinérgicos.

Biología: Se ha investigado por sus efectos sobre la motilidad gastrointestinal y la función pancreática.

Medicina: Se utiliza en el tratamiento de trastornos de la motilidad gastrointestinal y se estudia por su potencial para tratar otras afecciones como la vejiga hiperactiva

Industria: Se emplea en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Mecanismo De Acción

El napadisilato de aclatonium ejerce sus efectos al estimular los receptores muscarínicos, que son un tipo de receptor de acetilcolina. Esta estimulación conduce a un aumento de la secreción exocrina y endocrina pancreática. La acción del compuesto sobre las células B es más potente que sobre el páncreas exocrino, lo que indica su papel significativo en la liberación de insulina .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Aclatonium napadisilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets neuroreceptors, influencing ion channels to modulate the excitability of neurons . This interaction helps stabilize neural pathways, reducing symptoms such as muscle spasms and neuropathic pain . Additionally, aclatonium napadisilate has been shown to stimulate both endocrine and exocrine pancreatic secretion via muscarinic receptors .

Cellular Effects

Aclatonium napadisilate exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in the pancreas, aclatonium napadisilate stimulates insulin release and amylase secretion, highlighting its impact on both endocrine and exocrine functions . Furthermore, it has been observed to increase the length of the interdigestive motor complex cycle in the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of aclatonium napadisilate involves its binding interactions with neuroreceptors, leading to the inhibition of excessive neural firing . By stabilizing neural pathways, aclatonium napadisilate helps restore balance in neural activity . It also stimulates pancreatic secretion via muscarinic receptors and calcium mobilization . These intricate mechanisms contribute to its therapeutic effects in reducing neurological symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aclatonium napadisilate have been observed to change over time. The compound exhibits stability and maintains its efficacy in modulating neural activity and pancreatic secretion . Long-term studies have shown that aclatonium napadisilate continues to influence cellular function without significant degradation . Its cholinergic effects on motility and exocrine pancreatic secretion are relatively weak in healthy humans during the interdigestive state .

Dosage Effects in Animal Models

The effects of aclatonium napadisilate vary with different dosages in animal models. At higher concentrations, it elicits significant insulin release and pancreatic exocrine secretion . Aclatonium napadisilate is about 20-fold less potent than carbamylcholine in stimulating these effects . The insulin-releasing effect of aclatonium napadisilate is dependent on glucose concentration and is inhibited by muscarinic receptor antagonists .

Metabolic Pathways

Aclatonium napadisilate is involved in metabolic pathways that include interactions with enzymes and cofactors. It stimulates pancreatic enzyme secretion and influences metabolic flux . The compound’s cholinergic properties play a role in its metabolic effects, contributing to its therapeutic potential in gastrointestinal and pancreatic functions .

Transport and Distribution

Within cells and tissues, aclatonium napadisilate is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its binding to muscarinic receptors, which facilitate its effects on pancreatic secretion and neural activity . The compound’s distribution is crucial for its therapeutic efficacy in targeting specific tissues and organs.

Subcellular Localization

Aclatonium napadisilate’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with neuroreceptors and muscarinic receptors, enabling its therapeutic effects on neural and pancreatic functions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El napadisilato de aclatonium se sintetiza a través de una serie de reacciones químicas que implican la formación de un anhídrido mixto de ácido. Este método evita el uso de reactivos volátiles y altamente corrosivos, lo que lo convierte en un proceso más seguro y eficiente. El agua se utiliza a menudo como disolvente para la preparación de intermediarios, lo que reduce la necesidad de disolventes orgánicos .

Métodos de Producción Industrial

La producción industrial del this compound implica un enfoque de síntesis en un solo recipiente, lo que simplifica el proceso y mejora el rendimiento. Este método es ventajoso ya que minimiza el uso de productos químicos peligrosos y reduce los costes de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

El napadisilato de aclatonium experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos Similares

Carbamilcolina: Un agonista colinérgico con efectos similares sobre la función pancreática.

Acetilcolina: Un neurotransmisor natural con actividad colinérgica.

Singularidad

El napadisilato de aclatonium es único en su capacidad de estimular tanto la secreción pancreática endocrina como exocrina a través de los receptores muscarínicos. Su acción sobre las células B es más potente que sobre el páncreas exocrino, lo que lo convierte en un compuesto valioso para estudiar los mecanismos de liberación de insulina .

Propiedades

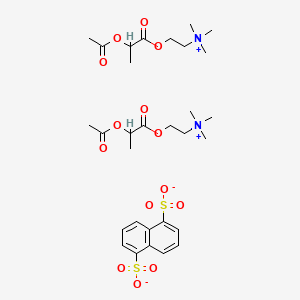

IUPAC Name |

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELVYVGHOJPCEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048665 | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55077-30-0 | |

| Record name | Aclatonium napadisilate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACLATONIUM NAPADISILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

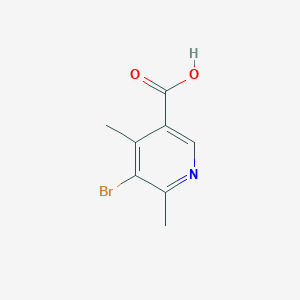

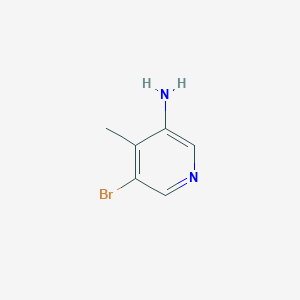

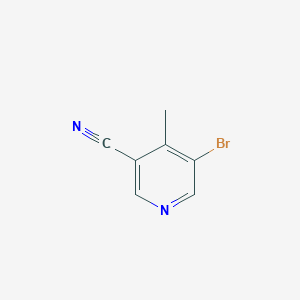

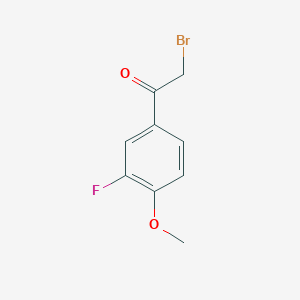

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

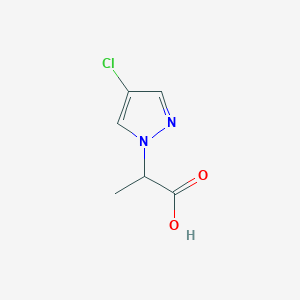

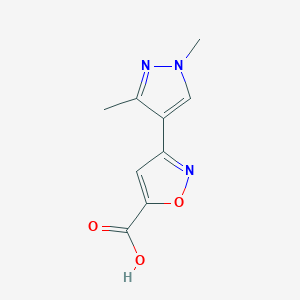

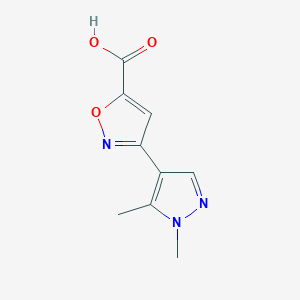

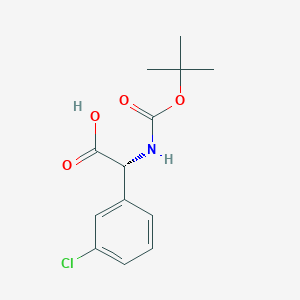

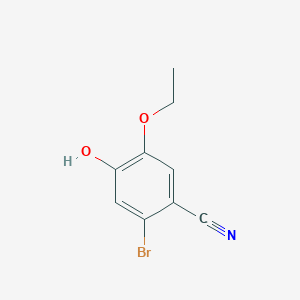

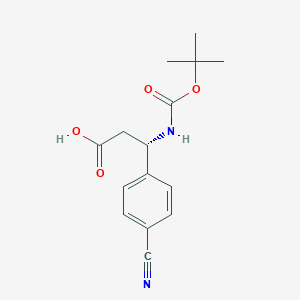

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aclatonium Napadisilate?

A1: Aclatonium Napadisilate functions as a cholinergic agonist, meaning it mimics the action of acetylcholine in the body. Specifically, research suggests it primarily targets muscarinic receptors (M2 subtype) found on smooth muscle cells. [, ] This interaction triggers a cascade of cellular events that ultimately lead to smooth muscle contraction. For instance, in the gastrointestinal tract, this translates to increased motility and peristalsis. [, ]

Q2: Does Aclatonium Napadisilate directly affect calcium signaling in cells?

A3: Yes, research indicates that Aclatonium Napadisilate influences calcium (Ca2+) signaling in pancreatic acinar cells. [] Specifically, it increases 45Ca2+ efflux from these cells, a process signifying mobilization of intracellular calcium stores. [] This calcium mobilization plays a crucial role in triggering the release of digestive enzymes like amylase. []

Q3: Are there any analytical methods available to quantify Aclatonium Napadisilate?

A5: Yes, researchers have developed a high-performance liquid chromatography (HPLC) method for quantifying Aclatonium Napadisilate in preparations. [] This method offers a convenient and efficient approach for determining the compound's content, even within complex mixtures. []

Q4: What is the impact of Aclatonium Napadisilate on postoperative ileus?

A7: Research exploring the use of Aclatonium Napadisilate in cases of postoperative ileus, a common complication after abdominal surgery characterized by reduced bowel motility, has yielded mixed results. [] While some studies indicate that Aclatonium Napadisilate may improve intestinal motility in these cases, other studies haven't found it to be significantly more effective than placebo in promoting the return of bowel function. []

Q5: What are the potential applications of enteric sound recording in studying Aclatonium Napadisilate?

A8: Enteric sound recording, or phonoenterography, presents a non-invasive method for assessing intestinal motility. [] This technique can be valuable for evaluating the effects of drugs like Aclatonium Napadisilate on intestinal motility patterns. [] By analyzing changes in sound characteristics following drug administration, researchers can gain insights into the drug's impact on gastrointestinal motility and its potential therapeutic benefits in motility disorders. []

Q6: How does the mechanism of action of Aclatonium Napadisilate compare to that of Prostaglandin F2 alpha on intestinal motility?

A9: While both Aclatonium Napadisilate and Prostaglandin F2 alpha influence intestinal motility, they operate through distinct mechanisms. [] Aclatonium Napadisilate, as discussed, primarily exerts its effect via muscarinic receptor activation. [] In contrast, Prostaglandin F2 alpha acts on its specific receptors, leading to increased smooth muscle contraction. [] Interestingly, their contrasting effects on baseline motility, with Aclatonium Napadisilate showing greater efficacy in cases of reduced motility and Prostaglandin F2 alpha consistently stimulating motility regardless of baseline activity, suggest distinct clinical applications for these agents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)